molecular formula C45H60N2O13 B228313 Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]- CAS No. 13929-37-8

Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-

カタログ番号 B228313
CAS番号: 13929-37-8
分子量: 837 g/mol
InChIキー: SQWTVQLBBWXVTK-XYRCNNSGSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-, is a derivative of rifamycin B, which is a member of the rifamycin family of antibiotics. Rifamycins are known for their potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria. Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-, has been shown to be effective against several bacterial infections, including tuberculosis, leprosy, and Legionnaires' disease.

作用機序

Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-, works by inhibiting the bacterial RNA polymerase enzyme, which is essential for bacterial DNA transcription. The inhibition of RNA polymerase prevents the production of essential bacterial proteins, leading to bacterial cell death.
Biochemical and Physiological Effects:
Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-, has been shown to have a low toxicity profile and is well-tolerated by patients. It has also been shown to have a long half-life, allowing for once-daily dosing. Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-, has been shown to have good oral bioavailability, making it an attractive candidate for oral administration.

実験室実験の利点と制限

Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-, has several advantages for use in lab experiments. It has been shown to have potent antibacterial activity against a wide range of bacteria, making it useful for studying bacterial infections. Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-, is also well-tolerated by cells, making it useful for studying the effects of antibiotics on bacterial cells. However, Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-, has limitations in terms of its specificity for bacterial RNA polymerase, which may limit its use in studying other aspects of bacterial metabolism.

将来の方向性

There are several future directions for research on Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-. One potential direction is the development of new derivatives with improved antibacterial activity and reduced toxicity. Another potential direction is the study of Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-, in combination with other antibiotics to improve treatment outcomes for bacterial infections. Additionally, Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-, may have potential in the treatment of cancer, and further research in this area is warranted.

合成法

The synthesis of Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-, involves the modification of rifamycin B. The synthesis method involves the reaction of rifamycin B with hexahydro-1H-azepine-1-carboxylic acid, followed by the addition of an acyl chloride to form the final product. The synthesis method has been optimized to produce high yields of the product with a high degree of purity.

科学的研究の応用

Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-, has been extensively studied for its antibacterial properties. It has been shown to be effective against several bacterial infections, including tuberculosis, leprosy, and Legionnaires' disease. Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-, has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties.

特性

CAS番号

13929-37-8

分子式

C45H60N2O13

分子量

837 g/mol

IUPAC名

[(9E,19E,21Z)-27-[2-(azepan-1-yl)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C45H60N2O13/c1-23-15-14-16-24(2)44(55)46-30-21-32(57-22-33(49)47-18-12-10-11-13-19-47)34-35(40(30)53)39(52)28(6)42-36(34)43(54)45(8,60-42)58-20-17-31(56-9)25(3)41(59-29(7)48)27(5)38(51)26(4)37(23)50/h14-17,20-21,23,25-27,31,37-38,41,50-53H,10-13,18-19,22H2,1-9H3,(H,46,55)/b15-14+,20-17+,24-16-

InChIキー

SQWTVQLBBWXVTK-XYRCNNSGSA-N

異性体SMILES

CC1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N5CCCCCC5)/C

SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N5CCCCCC5)C

正規SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N5CCCCCC5)C

同義語

4-O-[2-(Hexahydro-1H-azepin-1-yl)-2-oxoethyl]rifamycin

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。